2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of pharmaceuticals .

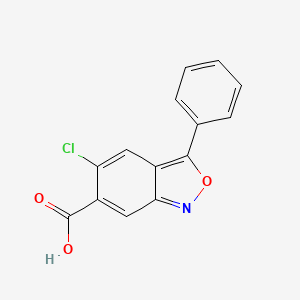

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to an ethanamine group at the 2-position of the ring. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other pyrazole derivatives. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the ethanamine group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a compound that belongs to the pyrazole class. Pyrazoles are known for their significant role in medicinal chemistry due to their presence in many biologically active compounds. These heterocycles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies allow the annelation of different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological and Therapeutic Applications

The pyrazole moiety, as part of this compound, is instrumental in developing new therapeutic agents. Pyrazolines, a closely related class, have been synthesized and explored for their anticancer potential among other biological effects. The research into pyrazoline derivatives has uncovered their significance in pharmaceutical chemistry, with multifunctional applications, particularly in anticancer activity. The diverse methods employed in synthesizing these derivatives showcase their potential as dynamic compounds in medicinal chemistry. This has led to a surge in interest among researchers to explore more about the pyrazoline moiety for its application against cancer (Ray et al., 2022).

Synthetic and Medicinal Perspectives

Methyl-substituted pyrazoles, similar to the structural framework of this compound, have been identified as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. The synthesis of methyl-substituted pyrazoles and their medical significance have been extensively reviewed, highlighting their utility in generating new leads with high efficacy and reduced microbial resistance. This emphasizes the potential of such compounds in the development of novel therapeutic agents (Sharma et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGUQISYVTMGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349408 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401632-42-6 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)